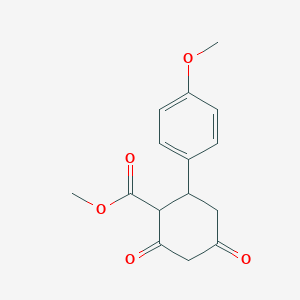
methyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexanecarboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of cyclohexanecarboxylic acid and is commonly referred to as MDPK. The compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
MDPK has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been investigated for its ability to act as a dopamine reuptake inhibitor, which suggests its potential use as a treatment for Parkinson's disease. In addition, MDPK has been studied for its potential use as an antipsychotic and antidepressant drug. In biochemistry, MDPK has been used as a tool for studying the structure and function of various proteins, including the dopamine transporter and the sigma-1 receptor.
Mecanismo De Acción
MDPK acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling and neurotransmission. In addition, MDPK has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPK depend on the specific application and dosage used. In pharmacology, MDPK has been shown to have potential therapeutic effects for Parkinson's disease, schizophrenia, and depression. In addition, MDPK has been shown to have analgesic effects in animal models of pain. In biochemistry, MDPK has been used as a tool for studying the structure and function of various proteins, including the dopamine transporter and the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPK has several advantages for lab experiments, including its ability to act as a dopamine reuptake inhibitor and its potential use as a tool for studying the structure and function of various proteins. However, there are also limitations to using MDPK in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on MDPK. One potential area of investigation is the use of MDPK as a treatment for Parkinson's disease, schizophrenia, and depression. In addition, further studies are needed to fully understand the mechanism of action of MDPK and its effects on various cellular processes. Finally, there is a need for the development of new and improved synthesis methods for MDPK, as well as the investigation of potential analogs and derivatives with improved properties and applications.
Conclusion:
MDPK is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has shown promise as a potential treatment for Parkinson's disease, schizophrenia, and depression, and has been used as a tool for studying the structure and function of various proteins. However, there are also limitations to using MDPK in lab experiments, including its potential toxicity and the need for careful handling and storage. Future research is needed to fully understand the potential applications and limitations of MDPK, as well as to develop new and improved synthesis methods and analogs.
Métodos De Síntesis
MDPK is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride to produce methyl 2-(4-methoxyphenyl) acetate. This intermediate is then treated with sodium hydroxide to form the corresponding acid, which is subsequently converted to the ester form by reacting with methyl chloroformate. The final step involves the reaction of the ester with cyclohexanone in the presence of a catalyst to produce MDPK.
Propiedades
IUPAC Name |
methyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-19-11-5-3-9(4-6-11)12-7-10(16)8-13(17)14(12)15(18)20-2/h3-6,12,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUMOMYNHRQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
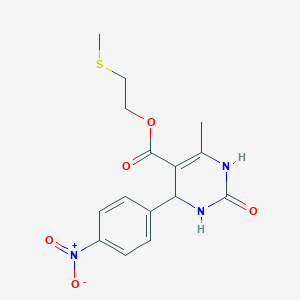
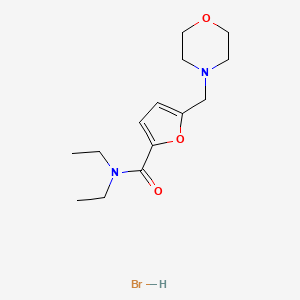
![methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4948771.png)

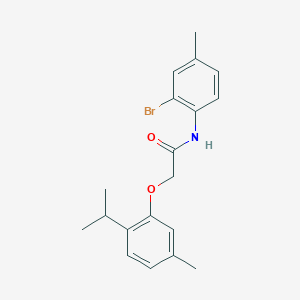
![2-{[2-(2,4-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B4948803.png)
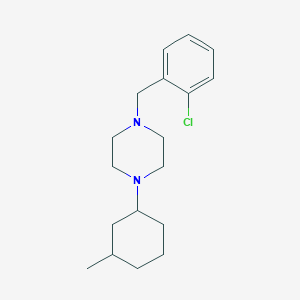
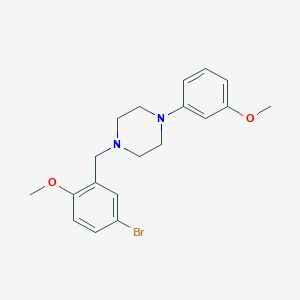
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4948817.png)
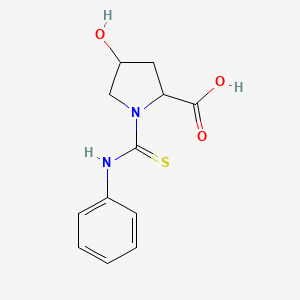
![N-cyclopentyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4948831.png)
